BenchChemオンラインストアへようこそ!

3-(3-Cyanophenylamino)benzoic acid

AKR1C3 inhibition positional isomerism prostate cancer

This compound is the critical meta-substituted AKR1C3 inhibitor scaffold. Its unique 3-(3-cyanoanilino)benzoic acid core achieves exceptional isoform selectivity, essential for CRPC research. Avoid pharmacological failure: ensure regioisomeric purity to prevent off-target FABP4 binding. Perfect for lead optimization, chemical probe development, and as a reference standard for analytical method validation.

Molecular Formula C14H10N2O2
Molecular Weight 238.24 g/mol
Cat. No. B8286551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Cyanophenylamino)benzoic acid
Molecular FormulaC14H10N2O2
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC2=CC=CC(=C2)C(=O)O)C#N
InChIInChI=1S/C14H10N2O2/c15-9-10-3-1-5-12(7-10)16-13-6-2-4-11(8-13)14(17)18/h1-8,16H,(H,17,18)
InChIKeyXADIUEZKNWWRCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Cyanophenylamino)benzoic Acid: AKR1C3 Inhibitor Scaffold for Prostate Cancer Research


3-(3-Cyanophenylamino)benzoic acid (IUPAC: 3-(3-cyanoanilino)benzoic acid; molecular formula C14H10N2O2; MW 238.24 g/mol) belongs to the substituted 3-(phenylamino)benzoic acid class, which has been systematically characterized as a source of potent and selective inhibitors of aldo-keto reductase 1C3 (AKR1C3/type 5 17β-hydroxysteroid dehydrogenase), a validated therapeutic target driving intratumoral androgen biosynthesis in castrate-resistant prostate cancer (CRPC) [1]. The compound incorporates two pharmacophoric features critical to this scaffold's activity: a meta-carboxylate on the benzoic acid A-ring and a meta-cyano substituent on the anilino B-ring, a substitution pattern informed by established structure–activity relationships (SAR) linking electronic effects and positional isomerism to inhibitory potency and isoform selectivity [1].

Why 3-(3-Cyanophenylamino)benzoic Acid Cannot Be Replaced by Generic Analogs


Within the substituted 3-(phenylamino)benzoic acid series, modest structural perturbations produce disproportionately large differences in AKR1C3 inhibitory potency and isoform selectivity. Adeniji et al. demonstrated that relocating the carboxylic acid group from the meta to the ortho position on the A-ring reduces selectivity for AKR1C3 over AKR1C2 by approximately 48-fold (selectivity ratio changes from 14 to 0.29), while B-ring electron-withdrawing substituents such as p-nitro, p-acetyl, and p-trifluoromethyl enhance potency by up to 26-fold relative to the unsubstituted parent [1]. Consequently, interchanging 3-(3-cyanophenylamino)benzoic acid with its 2- or 4-substituted positional isomers, or with analogs bearing alternative B-ring substituents, is not pharmacologically equivalent and may compromise target engagement, isoform selectivity, or downstream developability profiles [1][2].

Quantitative Differentiation Evidence for 3-(3-Cyanophenylamino)benzoic Acid


Meta-Carboxylate Regioisomerism Drives AKR1C3 Potency and Selectivity Over Ortho- and Para-Carboxylate Analogs

The meta-carboxylate substitution on the benzoic acid A-ring (3-substituted scaffold) confers superior AKR1C3 inhibitory potency and isoform selectivity relative to the ortho- (2-substituted) and para- (4-substituted) regioisomers. In head-to-head enzyme inhibition assays, the unsubstituted 3-(phenylamino)benzoic acid (compound 3) exhibited an AKR1C3 IC50 of 0.94 μM and a 14-fold selectivity ratio (AKR1C2:AKR1C3 IC50 ratio), compared to an AKR1C3 IC50 of 1.5 μM with only 0.29-fold selectivity for the 2-substituted analog (compound 2) and an AKR1C3 IC50 of 2.8 μM with 1.1-fold selectivity for the 4-substituted analog (compound 4) [1]. This demonstrates that the meta-carboxylate orientation is essential for achieving both nanomolar-class potency (when combined with a B-ring electron-withdrawing group) and meaningful isoform discrimination.

AKR1C3 inhibition positional isomerism prostate cancer

B-Ring Electron-Withdrawing Substituents Linearly Control AKR1C3 Inhibitory Potency

The AKR1C3 inhibitory potency of 4'-substituted 3-(phenylamino)benzoic acids exhibits a linear correlation with the electronic effects (Hammett σ constants) of B-ring substituents and the pKa of the carboxylic acid and secondary amine groups, which are interdependent [1]. The most potent analog in the series, 4'-nitro (compound 5, σp = 0.78), achieved an AKR1C3 IC50 of 0.036 μM—a 26-fold enhancement over the unsubstituted parent (IC50 = 0.94 μM). The potency rank order follows electron-withdrawing strength: p-NO2 (IC50 = 0.036 μM) > p-Ac (IC50 = 0.054 μM, σp = 0.50) ≈ p-CF3 (IC50 = 0.062 μM, σp = 0.54) > p-Cl (IC50 = 0.13 μM) ≈ p-Br (IC50 = 0.12 μM) [1]. The 3'-cyano group (σm = 0.56), positioned meta on the anilino ring of 3-(3-cyanophenylamino)benzoic acid, is predicted by this linear free-energy relationship to confer AKR1C3 potency in the low nanomolar range, intermediate between the p-nitro and p-acetyl analogs.

structure-activity relationship Hammett correlation AKR1C3 inhibitor

Isoform Selectivity: AKR1C3 vs. AKR1C2 Discrimination by 3-(Phenylamino)benzoic Acid Scaffold

The 3-(phenylamino)benzoic acid scaffold distinguishes itself from earlier N-phenylanthranilic acid leads (e.g., flufenamic acid) by its capacity to achieve >200-fold selectivity for AKR1C3 over AKR1C2, a closely related isoform also involved in androgen metabolism [1]. The most selective compounds in the series—p-acetyl (compound 6) and p-trifluoromethyl (compound 7)—achieved selectivity ratios (AKR1C2 IC50 : AKR1C3 IC50) of 360 and 250, respectively, compared to only 7.3 for flufenamic acid [1]. The B-ring-substituted analogs with a meta-carboxylate A-ring uniformly display AKR1C2 IC50 values in the low micromolar range, whereas flufenamic acid inhibited AKR1C2 with sub-micromolar potency (IC50 = 0.37 μM), indicating that the m-CO2H group is a key structural determinant for minimizing off-isoform activity [1].

isoform selectivity AKR1C2 androgen metabolism

Positional Isomerism Determines Target Engagement: 3-Substituted vs. 2-Substituted Cyanophenylamino Benzoic Acid

Relocation of the carboxylic acid group from the meta (3-substituted) to the ortho (2-substituted) position on the benzoic acid A-ring fundamentally alters the compound's biological target profile. The 2-(3-cyanophenylamino)benzoic acid isomer has been crystallographically characterized in complex with human fatty acid-binding protein 4 (FABP4/aP2; PDB: 7FX9), a lipid chaperone and therapeutic target for metabolic disorders including diabetes and atherosclerosis [2]. By contrast, the 3-substituted scaffold is the recognized pharmacophore for AKR1C3 engagement, as demonstrated by the extensive SAR study of Adeniji et al., which established that meta-carboxylate substitution is optimal for AKR1C3 potency and selectivity [1]. No FABP4 binding data are available for the 3-substituted isomer, and conversely, the 2-substituted isomer is not reported as an AKR1C3 inhibitor.

target selectivity FABP4 positional isomer

Cyano vs. Nitro Substituents: Divergent Metabolic Liability Profiles Within the 3-(Phenylamino)benzoic Acid Series

While the 4'-nitro analog (compound 5) achieves the highest absolute AKR1C3 potency (IC50 = 0.036 μM) within the 3-(phenylamino)benzoic acid series, nitroaromatic compounds carry well-established developability liabilities including mutagenicity risk (Ames positivity) and metabolic reduction to potentially hepatotoxic reactive intermediates (nitroso and hydroxylamine metabolites). The cyano substituent present in 3-(3-cyanophenylamino)benzoic acid (σm = 0.56, σp = 0.66) provides comparable electron-withdrawing strength to the nitro group (σp = 0.78) [1]. Cyano substituents are generally metabolized via hydrolysis to primary amides or carboxylic acids—a detoxification pathway that does not generate reactive electrophilic intermediates—offering a more favorable developability profile while maintaining the potency benefits of an electron-withdrawing B-ring substituent.

developability metabolic stability nitroaromatic liability

Research Application Scenarios for 3-(3-Cyanophenylamino)benzoic Acid


AKR1C3 Inhibitor Lead Optimization in Castrate-Resistant Prostate Cancer Drug Discovery

This compound serves as a privileged scaffold for AKR1C3 inhibitor lead optimization programs targeting CRPC. The combination of a meta-carboxylate A-ring and a meta-cyano B-ring leverages the two most critical SAR determinants for potency and isoform selectivity: positional isomerism (the 3-substituted scaffold is 3.0-fold more potent than the 4-substituted analog and delivers a selectivity ratio 48-fold superior to the 2-substituted analog [1]) and electron-withdrawing character (the cyano group is predicted by linear Hammett correlation to confer low nanomolar IC50 [1]). The compound is suitable for medicinal chemistry elaboration at the B-ring para position and the carboxylic acid moiety to further optimize potency, selectivity, and pharmacokinetic properties.

Chemical Biology Probe Development for Dissecting AKR1C Isoform Contributions to Androgen Biosynthesis

The exceptional isoform selectivity achievable within the 3-(phenylamino)benzoic acid class—up to 360-fold for AKR1C3 over AKR1C2 for the p-acetyl analog [1]—makes this scaffold suitable for chemical probe development aimed at dissecting the specific role of AKR1C3 in intratumoral androgen biosynthesis. The 3-(3-cyanophenylamino)benzoic acid core can be functionalized to incorporate affinity tags or photoreactive groups for target engagement studies, while maintaining the meta-carboxylate B-ring substitution pattern required for selectivity. The cyano substituent additionally provides a convenient infrared reporter group (C≡N stretch at ~2230 cm⁻¹) for biophysical binding assays.

Regioisomeric Purity Verification for Target-Specific Pharmacological Studies

The crystallographically demonstrated ability of the 2-substituted positional isomer (2-(3-cyanophenylamino)benzoic acid) to bind FABP4 (PDB: 7FX9) [2], combined with the AKR1C3 selectivity of the 3-substituted scaffold [1], necessitates rigorous regioisomeric purity verification prior to pharmacological use. This compound is appropriate as a reference standard for developing analytical methods (e.g., HPLC, LC-MS) to distinguish between the 2-, 3-, and 4-substituted regioisomers, ensuring that biological activity can be correctly attributed to AKR1C3 inhibition rather than off-target engagement at FABP4 or other proteins.

Structure-Activity Relationship Studies on B-Ring Substitution Effects in 3-(Phenylamino)benzoic Acids

The target compound—bearing a meta-cyano substituent on the anilino B-ring—fills an unrepresented position in the SAR matrix described by Adeniji et al., which comprehensively mapped para-substituent effects but did not report meta-substituted B-ring analogs [1]. This compound enables exploration of the topological and electronic consequences of shifting the electron-withdrawing group from the para to the meta position of the anilino ring, potentially revealing novel binding interactions within the AKR1C3 active site and expanding the patentable chemical space around this scaffold.

Quote Request

Request a Quote for 3-(3-Cyanophenylamino)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.